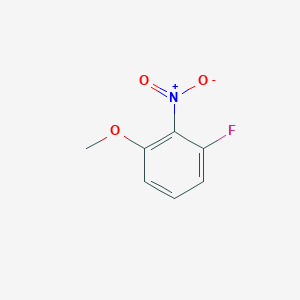

3-Fluoro-2-nitroanisole

Overview

Description

The compound 3-Fluoro-2-nitroanisole is a chemical intermediate that has been studied in various contexts, particularly in the synthesis of fluorinated compounds and as a potential biochemical photoprobe. While the specific compound 3-Fluoro-2-nitroanisole is not directly mentioned in the provided papers, related compounds such as 2-fluoro-4-nitroanisole and 3-fluoro-4-nitrophenol have been investigated for their chemical properties and reactivity .

Synthesis Analysis

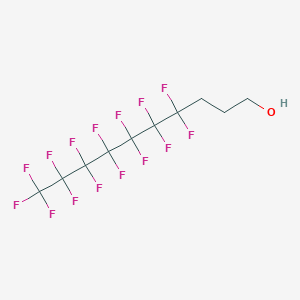

The synthesis of related fluorinated compounds involves multi-step processes that can include diazotization, hydrolysis, nitration, and separation of isomers. For instance, 3-Fluoro-4-nitrophenol was synthesized from m-fluoroaniline through a four-step process that resulted in a final yield of 23% and a purity of 99.6% . Similarly, the synthesis of fluorinated bicyclic nitroso acetals from fluoronitroalkenes demonstrates the complexity and potential of fluorinated compounds in organic synthesis .

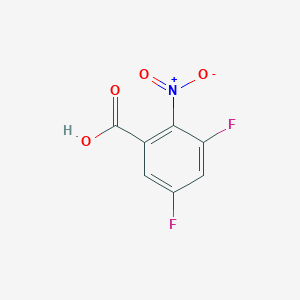

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as 2-fluoroanisole, have been studied using techniques like gas electron diffraction and quantum chemical methods. These studies have revealed the existence of different conformers, with the preferred conformation being a planar anti form . Additionally, rotational spectroscopic and ab initio investigations have provided insights into the rotamer geometries of 2-fluoroanisole and 3-fluoroanisole, indicating the influence of the methoxy and fluorine substituents on the aromatic ring backbone .

Chemical Reactions Analysis

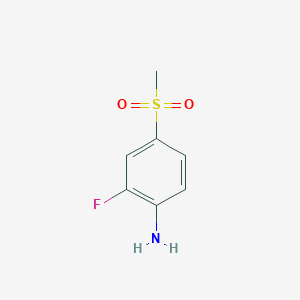

The reactivity of fluorinated anisoles in photochemical reactions has been explored, with 2-fluoro-4-nitroanisole undergoing nucleophilic photosubstitution with various amines. The photoreaction pathways involve different triplet excited states, leading to products through mechanisms such as SN2 and electron transfer . These findings highlight the potential of fluorinated anisoles in photochemical applications.

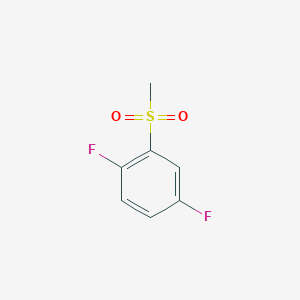

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anisoles are influenced by the presence of fluorine and nitro groups. These substituents can affect the thermal stability, electronic spectra, and magnetic moments of the compounds. For example, complexes of copper(II), nickel(II), and cobalt(II) with fluoronitroanilines exhibit a range of structures and properties depending on the coordination environment and the nature of the ligands . The electron-withdrawing effects of the fluorine atom and the influence on the conformational dynamics of the molecules are critical factors in determining their chemical behavior .

Scientific Research Applications

Biochemical Photoprobes

3-Fluoro-2-nitroanisole has been explored in the context of biochemical photoprobes. Photoreactions of related compounds, like 2-fluoro-4-nitroanisole, with various amines have been studied. These compounds demonstrate potential as biochemical photoprobes, particularly for proteins containing multiple good nucleophiles (Pleixats et al., 1989).

Synthesis and Derivative Studies

The compound has been involved in synthesis studies. For instance, 3-Fluoro-4-nitrophenol, a related compound, was synthesized from 2,4-difluoronitrobenzene, demonstrating the process of methoxylation and demethylation (Zhang Zhi-de, 2011). Additionally, the synthesis of 3-Fluoro-4-iodoanisole through a series of reactions starting from 3-aminoanisole has been reported, showcasing the compound's role in complex chemical synthesis (Huang Sou-yi, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that nitroaromatic compounds like 3-fluoro-2-nitroanisole often interact with various enzymes and proteins within the cell .

Mode of Action

The exact interaction of 3-Fluoro-2-nitroanisole with its targets is not well-documented. Nitroaromatic compounds are generally known to undergo enzymatic reduction, which can lead to the formation of reactive species. These species can cause cellular damage or interact with cellular targets .

Biochemical Pathways

Nitroaromatic compounds can participate in various biochemical reactions, including redox cycling and generation of reactive oxygen species, which can affect multiple cellular pathways .

Pharmacokinetics

It is known that nitroaromatic compounds can be absorbed in the body and can undergo metabolic transformations, potentially affecting their bioavailability .

Result of Action

Nitroaromatic compounds can cause various cellular effects, including oxidative stress and dna damage, depending on their specific structures and metabolic pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-2-nitroanisole. Factors such as temperature, pH, and presence of other chemicals can affect the stability and reactivity of nitroaromatic compounds .

properties

IUPAC Name |

1-fluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOSSBFNSZKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382284 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-nitroanisole | |

CAS RN |

641-49-6 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

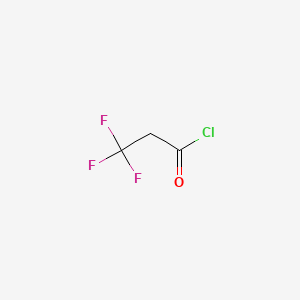

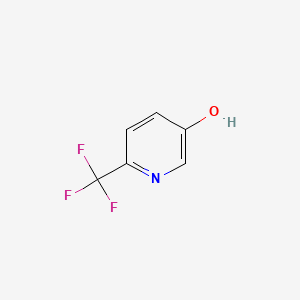

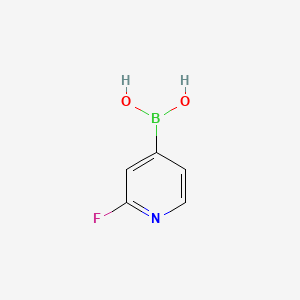

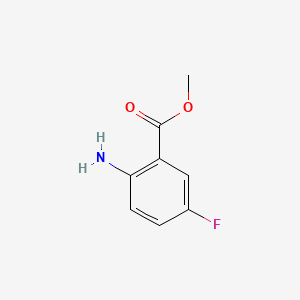

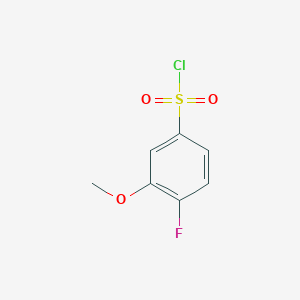

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)

![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)